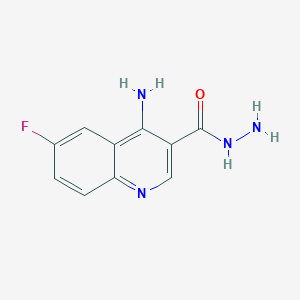

4-Amino-6-fluoroquinoline-3-carbohydrazide

描述

Structure

3D Structure

属性

IUPAC Name |

4-amino-6-fluoroquinoline-3-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN4O/c11-5-1-2-8-6(3-5)9(12)7(4-14-8)10(16)15-13/h1-4H,13H2,(H2,12,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDQMOZVNBPAQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C(=C2C=C1F)N)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 6 Fluoroquinoline 3 Carbohydrazide and Its Derivatives

Established Synthetic Pathways for the Quinolone-3-Carbohydrazide Core

The formation of the fundamental quinolone-3-carbohydrazide structure can be approached through several reliable synthetic routes.

A common and straightforward method for the synthesis of quinoline-3-carbohydrazides involves the use of quinoline-3-carboxylic acid precursors. This multi-step process typically begins with the synthesis of a substituted quinoline-3-carboxylic acid ethyl ester. For instance, the condensation of an appropriately substituted aniline (B41778) with diethyl ethoxymethylenemalonate (EMME) yields an intermediate that upon cyclization, often in a high-boiling solvent like diphenyl ether, produces the corresponding ethyl 4-hydroxyquinoline-3-carboxylate. ajgreenchem.comjptcp.com Subsequent reaction of this ester with hydrazine (B178648) hydrate, typically in a solvent such as ethanol (B145695), leads to the formation of the desired quinoline-3-carbohydrazide (B3054276). ajgreenchem.comnih.govrsc.org

| Precursor | Reagents | Product | Reference |

| Substituted Aniline | Diethyl ethoxymethylenemalonate, Diphenyl ether | Ethyl 4-hydroxyquinoline-3-carboxylate | ajgreenchem.comjptcp.com |

| Ethyl 4-hydroxyquinoline-3-carboxylate | Hydrazine hydrate, Ethanol | 4-Hydroxyquinoline-3-carbohydrazide | ajgreenchem.comnih.govrsc.org |

Multi-component reactions (MCRs) have gained prominence in the synthesis of quinoline (B57606) derivatives due to their efficiency and atom economy. researchgate.netrsc.orgresearchgate.net These reactions allow for the construction of complex molecular architectures in a single step from multiple starting materials. researchgate.netrsc.org Various named reactions such as the Povarov, Gewald, and Ugi reactions have been successfully employed for the synthesis of diverse quinoline scaffolds. rsc.org For instance, a three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides an efficient, additive-free, and rapid synthesis of multiply substituted quinolines. organic-chemistry.org

Cyclization strategies are also pivotal in forming the quinoline core. Electrophilic cyclization of N-(2-alkynyl)anilines promoted by electrophiles like iodine monochloride or iodine presents a mild and effective method for constructing functionalized quinolines. nih.gov Another approach involves the iodine-mediated desulfurative cyclization of intermediates formed from o-aminothiophenol and 1,3-ynones. rsc.org These modern synthetic strategies offer advantages over classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses, which often require harsh reaction conditions. mdpi.com

| Reaction Type | Key Reactants | Catalyst/Conditions | Product | References |

| Multi-component Reaction | Aryl diazonium salts, nitriles, alkynes | Additive-free, 60°C | Multiply substituted quinolines | organic-chemistry.org |

| Electrophilic Cyclization | N-(2-alkynyl)anilines | ICl or I2 | 3-Haloquinolines | nih.gov |

| Desulfurative Cyclization | o-Aminothiophenol, 1,3-ynones | Zirconocene complex, I2 | Substituted quinolines | rsc.org |

Functionalization and Derivatization Strategies at the 4-Amino, 6-Fluoro, and 3-Carbohydrazide Positions

Once the 4-Amino-6-fluoroquinoline-3-carbohydrazide core is synthesized, it can be further modified at its various functional groups to generate a library of derivatives.

The carbohydrazide (B1668358) moiety at the 3-position is a versatile handle for derivatization. A common modification is the formation of hydrazones through the condensation reaction with various aldehydes and ketones. This reaction is typically carried out by refluxing the carbohydrazide with the desired carbonyl compound in a suitable solvent like ethanol, often with a catalytic amount of an acid such as glacial acetic acid. nih.govresearchgate.netinovatus.esmdpi.com This straightforward reaction allows for the introduction of a wide variety of substituents, leading to a diverse range of N'-substituted quinoline-3-carbohydrazide derivatives. researchgate.net

| Reactants | Conditions | Product | References |

| This compound, Aldehyde/Ketone | Ethanol, catalytic acetic acid, reflux | N'-Alkylidene/Arylidene-4-amino-6-fluoroquinoline-3-carbohydrazide | nih.govresearchgate.netinovatus.esmdpi.com |

The carbohydrazide functional group also serves as a key precursor for the construction of fused heterocyclic systems. Through various cyclization reactions, the carbohydrazide can be transformed into five-membered heterocyclic rings such as triazoles, oxadiazoles, and thiadiazoles. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of oxadiazole or thiadiazole rings. Similarly, treatment with appropriate reagents can yield fused triazole systems. These ring annulation reactions significantly expand the structural diversity of the quinoline derivatives. rsc.orgresearchgate.net

| Starting Material | Reagents | Fused Heterocycle |

| Quinoline-3-carbohydrazide | Carbon disulfide, base | Oxadiazole/Thiadiazole |

| Quinoline-3-carbohydrazide | Orthoesters | Triazole |

The quinolone core itself can be subjected to further modifications. N-alkylation at the quinolone nitrogen is a common strategy to introduce additional diversity. mdpi.com This can be achieved by reacting the quinolone with an alkyl halide in the presence of a base. Furthermore, the amino group at the 4-position and the fluoro group at the 6-position can also be targeted for modification, although these transformations are generally more challenging. For instance, nucleophilic aromatic substitution reactions could potentially be employed to replace the fluorine atom with other functional groups under specific conditions.

| Position | Reaction Type | Reagents | Product |

| N-1 | N-Alkylation | Alkyl halide, base | N-Alkyl-4-amino-6-fluoroquinolone-3-carbohydrazide |

| C-6 | Nucleophilic Aromatic Substitution | Nucleophile | 6-Substituted-4-aminoquinoline-3-carbohydrazide |

Mechanistic Investigations of Synthetic Transformations and Reaction Selectivity

The construction of the this compound framework typically proceeds through three key stages: the formation of the quinoline core, the introduction of the amino group at the C4 position, and the conversion of a C3 ester to the carbohydrazide moiety. Mechanistic understanding of each step is crucial for optimizing the synthesis and controlling the formation of the target molecule.

Formation of the 6-Fluoro-4-hydroxyquinoline-3-carboxylate Core: The Gould-Jacobs reaction is a cornerstone in the synthesis of the quinoline ring system. wikipedia.orgmdpi.com This process commences with the condensation of a substituted aniline, in this case, 4-fluoroaniline, with diethyl ethoxymethylenemalonate (DEEM). The initial step is a nucleophilic attack by the amino group of the aniline on the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form an intermediate, diethyl 2-((4-fluoroanilino)methylene)malonate.

The subsequent and most critical step is the thermal cyclization of this intermediate. This intramolecular electrophilic aromatic substitution is directed by the electronic properties of the substituents on the aniline ring. mdpi.com The fluorine atom at the para-position is an electron-withdrawing group via its inductive effect, which deactivates the aromatic ring towards electrophilic attack. However, it is also a weak ortho-, para-director due to its ability to donate a lone pair of electrons through resonance. In this case, the cyclization occurs at the ortho-position to the amino group, a position activated by the strong electron-donating amino group. The high temperature of the reaction provides the necessary activation energy for this cyclization to proceed, leading to the formation of ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate. The reaction proceeds through a 6-electron cyclization process. wikipedia.org

Introduction of the 4-Amino Group via Nucleophilic Aromatic Substitution (SNAr): The 4-hydroxyquinoline (B1666331) derivative is then typically converted to a 4-chloroquinoline (B167314) intermediate using a chlorinating agent like phosphorus oxychloride. This sets the stage for the introduction of the amino group at the C4 position through a nucleophilic aromatic substitution (SNAr) reaction. libretexts.orgmasterorganicchemistry.com

The mechanism of this SNAr reaction is a two-step addition-elimination process. chemistrysteps.comyoutube.com The quinoline ring, particularly with the presence of the electron-withdrawing nitrogen atom and the 6-fluoro substituent, is rendered electron-deficient and thus susceptible to nucleophilic attack at the C2 and C4 positions. numberanalytics.com The attack of a nucleophile, such as ammonia (B1221849) or an amine, occurs at the C4 position, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comyoutube.com The negative charge in this complex is delocalized over the quinoline ring and is further stabilized by the electron-withdrawing nitro group, if present. youtube.com The presence of the 6-fluoro group also contributes to the stabilization of this intermediate through its inductive electron-withdrawing effect. nih.gov In the final step, the chloride ion is eliminated, and the aromaticity of the quinoline ring is restored, yielding the 4-amino-6-fluoroquinoline derivative.

The regioselectivity of the nucleophilic attack, favoring the C4 position over the C2 position, is a key aspect of this transformation. This preference is attributed to the greater stabilization of the Meisenheimer complex formed upon attack at C4, where the negative charge can be effectively delocalized onto the nitrogen atom of the quinoline ring.

Formation of the 3-Carbohydrazide Moiety: The final step in the synthesis is the conversion of the ethyl ester at the C3 position to the desired carbohydrazide. This is typically achieved by reacting the ethyl 4-amino-6-fluoroquinoline-3-carboxylate with hydrazine hydrate. The reaction proceeds through a nucleophilic acyl substitution mechanism. The highly nucleophilic hydrazine attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of ethanol, resulting in the formation of this compound.

Application of Advanced Synthetic Techniques in Quinolone-3-Carbohydrazide Synthesis

To overcome the limitations of classical synthetic methods, such as long reaction times, harsh conditions, and often moderate yields, advanced synthetic techniques like microwave irradiation and phase transfer catalysis have been increasingly employed in the synthesis of quinolone derivatives.

Microwave Irradiation: Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. In the context of the Gould-Jacobs reaction, microwave irradiation has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. ablelab.euasianpubs.orgresearchgate.net The rapid and uniform heating provided by microwaves allows the high temperatures required for the cyclization step to be reached quickly and efficiently, often in a matter of minutes rather than hours. ablelab.eutandfonline.com This not only accelerates the reaction but can also minimize the formation of side products that may occur under prolonged heating. ablelab.eu

| Reaction Step | Conventional Heating | Microwave Irradiation | Reference |

| Gould-Jacobs Cyclization | Several hours at high temperatures (e.g., reflux in diphenyl ether) | 5-15 minutes at high temperatures (e.g., 250-300 °C) | ablelab.eutandfonline.com |

Phase Transfer Catalysis (PTC): Phase transfer catalysis is a valuable technique for facilitating reactions between reactants that are in different, immiscible phases. ijirset.com In the synthesis of quinoline derivatives, PTC can be particularly useful in nucleophilic aromatic substitution reactions. For instance, in the amination of 4-chloroquinolines, where the amine nucleophile might be in an aqueous or solid phase and the quinoline substrate in an organic phase, a phase transfer catalyst can shuttle the nucleophile into the organic phase to react. ijirset.comnih.gov

Common phase transfer catalysts include quaternary ammonium (B1175870) salts and crown ethers. These catalysts form a complex with the nucleophile, rendering it soluble in the organic phase and thereby increasing its reactivity towards the quinoline substrate. This can lead to faster reaction rates, milder reaction conditions, and improved yields. ijirset.com The use of chiral phase transfer catalysts can also enable asymmetric synthesis, which is of significant interest in the development of enantiomerically pure pharmaceutical compounds. wikipedia.org

| Reaction Type | Catalyst | Conditions | Outcome | Reference |

| Nucleophilic Fluorination | Chiral bis-urea HBD and onium salt | Synergistic hydrogen bonding phase-transfer catalysis | Enantioconvergent fluorination of alkyl halides | nih.gov |

| General SNAr | Quaternary ammonium salts, Crown ethers | Biphasic system (e.g., organic/aqueous) | Increased reaction rates, milder conditions, improved yields | ijirset.com |

The application of these advanced synthetic techniques offers significant advantages in the synthesis of this compound and its derivatives, enabling more efficient, environmentally friendly, and scalable production of these important compounds.

Advanced Spectroscopic and Structural Characterization of 4 Amino 6 Fluoroquinoline 3 Carbohydrazide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of 4-Amino-6-fluoroquinoline-3-carbohydrazide and its derivatives. By analyzing the chemical shifts (δ), multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise arrangement of atoms within the molecule can be determined. srce.hr

In the ¹H NMR spectrum of related quinoline (B57606) carbohydrazide (B1668358) derivatives, characteristic signals are observed that confirm the molecular framework. For instance, the amide proton (-NH-) typically appears as a singlet in the downfield region, often above δ 12.0 ppm. mdpi.com Protons on the quinoline ring system exhibit distinct chemical shifts and coupling patterns. The proton at the C2 position of the quinoline ring is often observed as a singlet around δ 8.6-8.9 ppm. srce.hr Aromatic protons on the quinoline and any substituted benzylidene moieties appear in the range of δ 7.4–8.2 ppm as multiplets. mdpi.com The azomethine proton (-CH=N-) of Schiff base analogs is typically identified as a singlet between δ 8.9 and 9.4 ppm. mdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon (C=O) of the carbohydrazide functional group is characteristically found in the downfield region of the spectrum. Aromatic carbons of the quinoline ring system display signals within the typical range of δ 110-150 ppm. The presence of a fluorine substituent at the C6 position influences the chemical shifts of adjacent carbon atoms due to its strong electron-withdrawing nature, which can be a key diagnostic feature in the spectra.

Interactive Table: Representative ¹H NMR Chemical Shifts (δ, ppm) for Quinolone Analogs

| Proton | Chemical Shift (ppm) | Multiplicity |

| COOH | 15.0 - 15.3 | s |

| -NH- (amide) | 12.2 - 12.6 | s |

| -HC=N- | 8.9 - 9.4 | s |

| H2 (quinoline) | 8.6 - 9.0 | s |

| Aromatic-H | 7.4 - 8.2 | m |

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes.

The IR spectrum of this compound and its analogs displays several characteristic absorption bands that confirm its structure. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) groups are typically observed in the region of 3100–3400 cm⁻¹. mdpi.com A strong absorption band corresponding to the carbonyl (C=O) stretching of the hydrazide group is a key feature, generally appearing between 1640 and 1660 cm⁻¹. mdpi.com The azomethine (-HC=N-) stretch in Schiff base derivatives is found around 1619–1630 cm⁻¹. mdpi.com Vibrations associated with the quinoline ring, including C=N and C=C stretching, are observed in the 1500–1610 cm⁻¹ range. mdpi.com The presence of the C-F bond is indicated by a stretching vibration typically found in the 1100-1250 cm⁻¹ region.

Interactive Table: Key IR Absorption Bands (cm⁻¹) for Quinolone-3-Carbohydrazide Analogs

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Amine/Amide) | 3176 - 3252 |

| C=O Stretch (Amide I) | 1641 - 1660 |

| -HC=N- Stretch (Azomethine) | 1619 - 1630 |

| C=N Stretch (Quinoline) | 1595 - 1608 |

| C-F Stretch | ~1200 |

Data compiled from analogous structures. mdpi.com

High-Resolution Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular weight and elemental composition of a compound. This technique provides an exact mass measurement, allowing for the unambiguous confirmation of the molecular formula. For this compound (C₁₀H₉FN₄O), the expected exact mass can be calculated and compared with the experimental value, typically with an error of less than 5 ppm.

In addition to molecular mass confirmation, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. Under electron impact (EI) or electrospray ionization (ESI), the parent molecule breaks into smaller, characteristic fragments. The fragmentation of quinoline carbohydrazide derivatives often involves cleavage of the hydrazide bond and fragmentation of the quinoline ring system, providing further evidence for the proposed structure.

Electronic Absorption (UV-Vis) and Fluorescence Spectroscopy for Electronic Properties

UV-Vis and fluorescence spectroscopy are used to investigate the electronic properties of molecules by examining the transitions between electronic energy levels. Quinoline derivatives are known to be chromophoric and often fluorescent. nih.govresearchgate.net

The UV-Vis absorption spectrum of quinoline-based compounds typically shows intense absorption bands in the ultraviolet and visible regions. mdpi.com These absorptions are generally attributed to π→π* and n→π* electronic transitions within the aromatic quinoline system and associated conjugated functional groups. nih.gov The position and intensity of these bands can be influenced by the solvent polarity and the nature of substituents on the quinoline ring. researchgate.netmdpi.com

Many quinoline derivatives exhibit fluorescence, a property that is highly sensitive to their molecular structure and environment. nih.gov Upon excitation at an appropriate wavelength (determined from the absorption spectrum), the molecule emits light at a longer wavelength. The resulting fluorescence spectrum, quantum yield, and Stokes shift provide valuable insights into the electronic structure and potential applications in areas like fluorescent probes and optoelectronic materials. nih.gov

X-ray Crystallography and Single Crystal Diffraction Analysis for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure can be constructed.

This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the connectivity and conformation of the molecule. For analogs of this compound, such as Schiff base derivatives, X-ray crystallography can unequivocally establish the E/Z configuration of the azomethine double bond. researchgate.net Furthermore, it reveals crucial information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing and influence the material's physical properties. researchgate.net

Thermogravimetric Analysis (TGA) and Differential Thermogravimetric Analysis (DTG) for Thermal Stability

For quinoline derivatives, TGA curves typically show a stable region at lower temperatures, followed by one or more mass loss steps at higher temperatures, corresponding to the decomposition of the molecule. mdpi.com The onset temperature of decomposition is a key indicator of thermal stability. The DTG curve, which is the first derivative of the TGA curve, shows peaks at the temperatures where the rate of mass loss is maximal, providing a clearer indication of the decomposition stages. acs.org Studies on related heterocyclic compounds have shown that factors like aromaticity and the presence of halogens can enhance thermal stability. researchgate.net The degradation temperature for many quinoline derivatives is often above 300°C, indicating good thermal stability suitable for various applications. mdpi.com

Elemental Analysis for Verification of Stoichiometry

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula.

For this compound (C₁₀H₉FN₄O), the theoretical elemental composition is: C, 54.05%; H, 4.08%; F, 8.55%; N, 25.21%; O, 7.20%. Experimental results that fall within a narrow margin of error (typically ±0.4%) of these calculated values provide strong evidence for the compound's purity and confirm its elemental stoichiometry. mdpi.comnih.gov This analysis is a standard and essential step in the characterization of newly synthesized compounds. researchgate.net

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. mdpi.com By calculating the electron density, DFT can accurately predict various molecular properties, offering insights that are crucial for understanding the behavior of compounds like 4-Amino-6-fluoroquinoline-3-carbohydrazide.

Geometry optimization is a fundamental step in computational chemistry, aiming to find the most stable three-dimensional arrangement of atoms in a molecule—the structure with the lowest potential energy. For quinolone-3-carbohydrazide derivatives, DFT methods, such as the B3LYP functional with a 6-311++G(d,p) basis set, are commonly used to determine their optimized geometries. mdpi.comresearchgate.net

This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. The resulting structure provides critical information on bond lengths, bond angles, and dihedral angles. This optimized geometry is essential for subsequent calculations, including electronic structure analysis and molecular docking, as it represents the most probable conformation of the molecule. eurjchem.comresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. mdpi.comresearchgate.net

A smaller HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the occupied to the unoccupied orbital, facilitating intramolecular charge transfer. eurjchem.com DFT calculations are used to determine the energies of these orbitals and derive important quantum chemical descriptors. nih.gov

Table 1: Quantum Chemical Descriptors Derived from FMO Analysis

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. A smaller gap signifies higher reactivity. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of an electron from an equilibrium system. |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance to change in electron distribution or charge transfer. |

| Global Electrophilicity Index (ω) | μ² / 2η | Quantifies the ability of a molecule to accept electrons. |

These descriptors, calculated for this compound and related structures, help predict their reactivity and potential to interact with biological targets. For instance, a high electrophilicity index suggests the molecule can act as a good electron acceptor in reactions. mdpi.com

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. unpad.ac.id This method is crucial for understanding the structural basis of molecular recognition and is widely used in drug design to screen for potential inhibitors. nih.govnih.gov

For quinoline-3-carbohydrazide (B3054276) derivatives, molecular docking studies have been performed to investigate their interactions with various biomolecular targets, including enzymes implicated in cancer and infectious diseases. utmb.edusemanticscholar.org One prominent target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often overexpressed in various cancers. nih.govresearchgate.net Docking simulations predict how these compounds fit into the ATP-binding site of EGFR, identifying key interactions such as hydrogen bonds and hydrophobic contacts with specific amino acid residues like Met769. nih.govnih.gov

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), quantifies the strength of the interaction. A lower binding energy indicates a more stable ligand-receptor complex and a higher predicted inhibitory activity. unpad.ac.idresearchgate.net These studies are essential for rationalizing the biological activity of the compounds and guiding the design of more potent derivatives. nih.govresearchgate.net

Table 2: Example of Molecular Docking Results for a Quinoline (B57606) Derivative with EGFR

| Ligand | Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |

|---|---|---|---|---|

| Quinoline Derivative | EGFR Tyrosine Kinase | -9.5 | Met769, Lys721, Asp831 | Hydrogen Bonding, Hydrophobic |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Ligand-Protein Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations track the movements of atoms and molecules over time, providing insights into the stability and conformational changes of the ligand-protein complex in a simulated physiological environment. eurjchem.comabap.co.in

For quinoline derivatives, MD simulations of 100 to 200 nanoseconds are performed on the top-ranked docked complexes. eurjchem.comresearchgate.net These simulations help validate the docking results by assessing whether the predicted binding pose is stable over time. Key parameters analyzed include the Root Mean Square Deviation (RMSD) of the protein and ligand, which measures the deviation of the structure from its initial pose, and the Root Mean Square Fluctuation (RMSF) of individual amino acid residues. abap.co.in A stable complex will exhibit low and converging RMSD values, indicating that the ligand remains securely bound in the active site. nih.govabap.co.in

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By developing a predictive model based on a set of known compounds (a training set), QSAR can be used to estimate the activity of new, untested molecules. nih.gov

For quinoline-based compounds, 3D-QSAR models are developed using molecular descriptors that encode structural, electronic, and physicochemical properties. nih.gov These models, often generated using techniques like Partial Least Squares (PLS) regression, can achieve high correlation coefficients (R²), indicating a strong predictive power. nih.gov QSAR studies help identify the key structural features (pharmacophores) that are essential for a compound's activity, providing a valuable guide for the design and optimization of new derivatives with enhanced potency. nih.govnih.gov

Preclinical Biological Evaluation and Mechanistic Insights of Quinolone 3 Carbohydrazide Derivatives

In Vitro Antimicrobial Potency of Quinolone-3-Carbohydrazides

Quinolone-3-carbohydrazide derivatives have been the subject of extensive research to evaluate their efficacy against a wide array of microbial pathogens. These studies have unveiled their potential as potent antibacterial, antifungal, and antimycobacterial agents.

Antibacterial Activity against Gram-Positive and Gram-Negative Bacterial Strains

Derivatives of quinolone have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. rsc.org The introduction of a fluorine atom at the C6 position of the quinolone ring has been shown to enhance the potency of these compounds. mdpi.com Fluoroquinolones, a class to which 4-Amino-6-fluoroquinoline-3-carbohydrazide belongs, are known for their broad-spectrum antibacterial action. mdpi.com

Research has shown that modifications at the C-7 position of the quinolone nucleus can greatly influence the antibacterial potency and spectrum. mdpi.com For instance, the incorporation of a piperidinyl-based substituent has resulted in compounds with potent antibacterial activity. mdpi.com The antibacterial screening of various quinolone derivatives has revealed that certain compounds exhibit potent in-vitro activity, with some even showing improvement in activity against Gram-positive bacteria when compared to standard drugs. brieflands.com

The minimum inhibitory concentration (MIC) is a key measure of in vitro antibacterial activity, representing the lowest concentration of a compound that inhibits visible bacterial growth. mdpi.com Studies on various quinolone derivatives have reported a range of MIC values against different bacterial strains, highlighting their potential as effective antibacterial agents. nih.govnih.govresearchgate.net

Table 1: In Vitro Antibacterial Activity of Representative Quinolone Derivatives

| Bacterial Strain | Compound Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| Staphylococcus aureus (MSSA) | Piperidinyl-based Fluoroquinolone | 0.015-0.06 | mdpi.com |

| Staphylococcus aureus (MRSA) | Piperidinyl-based Fluoroquinolone | 0.03-0.12 | mdpi.com |

| Streptococcus pneumoniae | Piperidinyl-based Fluoroquinolone | 0.015-0.06 | mdpi.com |

| Escherichia coli | Quinolone Derivative | ≤2 | nih.gov |

| Klebsiella pneumoniae | Quinolone Derivative | ≤2 | nih.gov |

| Pseudomonas aeruginosa | Quinolone Derivative | ≤8 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Antifungal Efficacy against Fungal Pathogens

The therapeutic arsenal (B13267) against fungal infections is limited, prompting the exploration of new antifungal agents. Quinolone derivatives have emerged as a promising class of compounds with potential antifungal activity. Certain novel 3-thiazolyl quinolones have exhibited antifungal activity against Candida parapsilosis and Candida albicans, including drug-resistant strains. bioworld.com

The mechanism of antifungal action for some quinolone derivatives is thought to involve the inhibition of essential fungal enzymes, disrupting cell processes. nih.gov While some studies have shown weak antifungal activity for certain quinolone derivatives compared to standard drugs like Nystatin, others have reported promising results, indicating that the antifungal potential of this class of compounds warrants further investigation. brieflands.com

Table 2: In Vitro Antifungal Activity of a Novel 3-Thiazolyl Quinolone

| Fungal Pathogen | MIC (mM) | Reference |

|---|---|---|

| Candida parapsilosis ATCC 22019 | Comparable to Fluconazole | bioworld.com |

| Candida albicans ATCC 90023 | 0.0189 | bioworld.com |

| Drug-resistant C. albicans | 0.0189 | bioworld.com |

This table is interactive. Click on the headers to sort the data.

Antimycobacterial Spectrum of Activity

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, exacerbated by the rise of multidrug-resistant strains. This has spurred the search for new antimycobacterial agents. Quinolone derivatives, particularly fluoroquinolones, have shown promising activity against mycobacteria. nih.gov

A piperidinyl-based fluoroquinolone candidate, IMB-070593, has demonstrated potent anti-MTB activity. mdpi.com Furthermore, the synthesis of 4-amino substituted 2,8-bis(trifluoromethyl)quinoline (B3046767) derivatives has yielded compounds with better in vitro antimycobacterial activity compared to some first-line antituberculosis drugs. researchgate.net One of the most effective compounds from this series exhibited a MIC of 3.13 µg/ml against M. tuberculosis H37Rv. researchgate.net The linking of pyridine-4-carbohydrazide to other antimicrobial agents has also been shown to significantly enhance efficacy against mycobacteria. nih.gov

Elucidation of Molecular Mechanisms of Antimicrobial Action

The primary mechanism of action for quinolone antibiotics is the inhibition of bacterial DNA synthesis. nih.gov They achieve this by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. rsc.orgbrieflands.comnih.gov

DNA Gyrase Inhibition: In Gram-negative bacteria, DNA gyrase is the primary target of quinolones. brieflands.com The inhibition of this enzyme prevents the negative supercoiling of DNA, which is crucial for DNA replication and transcription. nih.govnih.gov

Topoisomerase IV Inhibition: In Gram-positive bacteria, topoisomerase IV is the main target. brieflands.com Quinolones interfere with the decatenation of daughter chromosomes following replication, leading to cell death. nih.gov

The formation of a ternary complex between the quinolone, the topoisomerase enzyme, and the bacterial DNA is a key step in their mechanism of action. nih.gov This complex traps the enzyme in a state where it has cleaved the DNA but cannot reseal it, leading to double-strand DNA breaks and ultimately, bacterial cell death. nih.gov

In Vitro Anticancer and Antiproliferative Activities

In addition to their antimicrobial properties, quinolone derivatives have been investigated for their potential as anticancer agents. Their ability to interact with DNA and inhibit topoisomerases, enzymes also crucial for cancer cell proliferation, provides a rationale for their evaluation in oncology.

Cytotoxicity Evaluation against Various Human Tumor Cell Lines

A series of 4-aminoquinoline (B48711) derivatives have been synthesized and evaluated for their cytotoxic effects on various human tumor cell lines. nih.gov These studies have shown that certain derivatives can be quite effective against breast cancer cell lines such as MCF-7 and MDA-MB-468. nih.gov For instance, the compound N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine was identified as a particularly active compound against MDA-MB 468 cells. nih.gov

The cytotoxic potential of these compounds suggests that the 4-aminoquinoline scaffold could serve as a prototype for the development of a new class of anticancer agents. nih.gov Further research into the structure-activity relationships of these derivatives could lead to the identification of more potent and selective anticancer compounds.

Table 3: Cytotoxicity of Representative 4-Aminoquinoline Derivatives

| Cell Line | Compound | Activity | Reference |

|---|---|---|---|

| MDA-MB 468 | N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Most active in series | nih.gov |

| MCF-7 | butyl-(7-fluoro-quinolin-4-yl)-amine | More potent than chloroquine | nih.gov |

This table is interactive. Click on the headers to sort the data.

Investigation of Mechanisms of Growth Inhibition (e.g., Cell Cycle Arrest, Apoptosis Induction, Topoisomerase II Inhibition)

Quinolone derivatives have been identified as potent inhibitors of cellular proliferation, employing a multi-faceted approach that includes disruption of the cell cycle, induction of programmed cell death (apoptosis), and inhibition of critical enzymes like topoisomerase II.

Topoisomerase II Inhibition: A primary mechanism of action for fluoroquinolones is the targeting of type II topoisomerase enzymes. nih.gov In bacteria, these are DNA gyrase and topoisomerase IV. nih.govnih.gov This inhibitory action extends to eukaryotic cells, where fluoroquinolone derivatives have been shown to inhibit topoisomerase II, an enzyme essential for managing DNA tangles and supercoils during replication and transcription. mdpi.com By stabilizing the complex between topoisomerase II and DNA, these compounds lead to double-strand breaks in DNA, which blocks DNA replication and ultimately triggers cell death. mdpi.com This mechanism is fundamental to their anticancer potential. mdpi.com

Cell Cycle Arrest: The DNA damage induced by topoisomerase II inhibition often triggers cellular checkpoints, leading to cell cycle arrest. Studies on various fluoroquinolone derivatives have demonstrated their capacity to halt cell cycle progression, preventing cancer cells from dividing. For instance, certain ciprofloxacin (B1669076) derivatives have been shown to cause cell cycle arrest and induce apoptosis in cancer cells. mdpi.com Specifically, some derivatives were found to inhibit the cell cycle in the sub-G1 phase, which is indicative of apoptosis. mdpi.com

Apoptosis Induction: Following DNA damage and cell cycle arrest, many quinolone derivatives effectively induce apoptosis. This programmed cell death is a crucial pathway for eliminating cancerous cells. Research has shown that novel quinolone-3-carboxamide derivatives can induce a significant increase in both early and late-stage apoptosis in cancer cell lines. nih.gov The mechanism often involves the activation of apoptotic markers such as Caspase-7 and Bax, confirming the pro-apoptotic potential of this class of compounds. nih.gov

In Vitro Immunomodulatory and Anti-inflammatory Properties

Fluoroquinolone derivatives exhibit notable immunomodulatory activities, influencing the function of various immune cells. These effects are generally anti-inflammatory and are achieved through the modulation of phagocyte activity and T-cell responses. nih.govmdpi.com

Effects on Oxidative Burst Activity of Phagocytes

The oxidative burst is a critical process where phagocytes, such as neutrophils and macrophages, generate reactive oxygen species (ROS) to kill pathogens. frontiersin.orgresearchgate.net Fluoroquinolones have been shown to modulate this activity, contributing to their anti-inflammatory profile. nih.govresearchgate.net The mechanism often involves the inhibition of phosphodiesterase activity, which leads to an accumulation of intracellular cyclic AMP (cAMP). nih.govresearchgate.net Elevated cAMP levels activate protein kinase A (PKA), which in turn can inhibit transcription factors like NF-κB, a key regulator of inflammation. nih.govresearchgate.net This cascade results in reduced production of pro-inflammatory cytokines, as well as a decrease in nitric oxide (NO) and ROS, thereby dampening the oxidative burst and mitigating excessive inflammation. nih.govresearchgate.net However, some studies conducted with therapeutic doses of certain quinolones have reported no significant effect on the oxidative burst, suggesting that these effects can be dose- and compound-dependent. nih.gov

Modulation of T-cell Proliferation

The effect of quinolone derivatives on T-lymphocytes is complex, with outcomes depending on the concentration of the compound. At higher concentrations (above 20 μg/ml), fluoroquinolones like ciprofloxacin can inhibit the proliferation of peripheral blood lymphocytes by impairing progression through the S phase of the cell cycle, likely due to the inhibition of DNA synthesis. nih.govmdpi.com

Conversely, at lower, clinically achievable concentrations, certain fluoroquinolones can enhance T-cell function. nih.govoup.com Ciprofloxacin has been observed to increase DNA synthesis in T-cells activated by mitogens. nih.govoup.com This enhancement is linked to the modulation of interleukin activities; these compounds can increase the production of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation, by activated T-cells. nih.govoup.comnih.gov This immunomodulatory action appears to be specific to T-cell function and interactions between macrophages and T-cells. nih.govoup.com

In Vitro Antiparasitic Activities

Quinolone derivatives, including those with a carbohydrazide (B1668358) moiety, have demonstrated significant potential as antiparasitic agents, exhibiting potent activity against various protozoan parasites. mdpi.com

Antitrypanosomal Activity

Novel quinolone hydrazide derivatives have shown potent in vitro activity against Trypanosoma brucei, the parasite responsible for Human African trypanosomiasis. nih.govresearchgate.net A series of these compounds demonstrated sub-micromolar efficacy against the parasite while exhibiting low toxicity to human cells (HEK293). nih.govresearchgate.net The structure-activity relationship studies indicated that modifications on the quinolone core could significantly influence antitrypanosomal potency. researchgate.net Two of the most effective compounds also showed activity against other trypanosome species, including T. cruzi and T. b. rhodesiense. nih.govresearchgate.net

Below is a table summarizing the in vitro antitrypanosomal activity of selected quinolone hydrazide derivatives.

| Compound | EC50 against T. brucei (µM) | CC50 against HEK293 cells (µM) |

|---|---|---|

| Derivative 1 | 0.051 | > 5 |

| Derivative 2 | 0.052 | > 5 |

| Derivative 3 | 0.17 | > 5 |

| Derivative 4 | 0.32 | > 5 |

| Derivative 5 | 0.36 | > 5 |

| Derivative 6 | 0.43 | > 5 |

| Derivative 7 | 0.57 | > 5 |

Antileishmanial Activity

Structurally related 4-aminoquinoline derivatives have been investigated as a promising class of antileishmanial agents. nih.gov These compounds show inhibitory effects against both the promastigote and amastigote stages of Leishmania donovani, the causative agent of visceral leishmaniasis. nih.gov The mechanism of action for some of these derivatives involves inducing apoptosis in the parasite. nih.gov This is characterized by an increase in reactive oxygen species generation, disruption of the mitochondrial membrane potential, activation of proteases, and subsequent DNA fragmentation, leading to parasite death. nih.gov

The table below presents the in vitro leishmanicidal activity of selected 4-aminoquinaldine (B107616) derivatives against L. donovani promastigotes.

| Compound | IC50 against L. donovani promastigotes (µM) |

|---|---|

| PP-2 | 2.73 |

| PP-8 | 1.80 |

| PP-9 | 0.50 |

| PP-10 | 0.47 |

Antiplasmodial Potential

There is no published research specifically evaluating the antiplasmodial potential of this compound. While the 4-aminoquinoline scaffold is a well-known pharmacophore for antimalarial drugs, and other 2,4-disubstituted 6-fluoroquinolines have been investigated as antiplasmodial agents, data on the 3-carbohydrazide derivative is absent. nih.govnih.govmdpi.com

Other Investigated Biological Activities

No specific studies detailing the anti-HIV, anti-HCV, antidiabetic, antiplatelet, or antioxidant activities of this compound have been identified. Investigations into other quinoline-3-carbohydrazide (B3054276) derivatives have shown activities such as anti-HCV or antioxidant potential, but these findings cannot be directly attributed to the specific title compound. nih.govnih.govnih.gov

Enzyme Inhibition Studies

There is no available data on the inhibitory activity of this compound against the enzymes MTH1, α-Glucosidase, Protein Kinase DYRK1A, Platelet CRTAase, or CDK8. Although various quinoline (B57606) derivatives have been explored as inhibitors for some of these targets, such as α-glucosidase, specific testing results for this compound have not been reported. nih.govnih.govnih.govnih.gov

Structure Activity Relationship Sar Studies of Quinolone 3 Carbohydrazide Analogs

Identification of Pharmacophoric Elements within the Quinolone-3-Carbohydrazide Scaffold

The quinolone-3-carbohydrazide scaffold is characterized by several key pharmacophoric elements that are crucial for its biological activity. The fundamental quinolone ring system itself is a well-established pharmacophore in numerous therapeutic agents. The 4-oxo group and the 3-carboxylic acid (or its bioisosteric equivalent, the carbohydrazide) are essential for interaction with biological targets, such as bacterial DNA gyrase and topoisomerase IV.

The carbohydrazide (B1668358) moiety at the C3 position introduces additional hydrogen bond donor and acceptor sites, which can significantly influence the compound's interaction with target enzymes. This group can act as a versatile handle for further chemical modifications, leading to a diverse array of derivatives with modulated biological profiles. The planarity of the quinolone ring system is another important feature, facilitating intercalation with DNA in the case of antibacterial agents.

A pharmacophore model developed for antioxidant quinoline-3-carbohydrazide (B3054276) derivatives identified an aromatic ring and three hydrogen bond acceptors as key features for activity. This highlights the importance of the spatial arrangement of these functional groups for biological interactions. The core scaffold, therefore, presents a unique combination of aromatic, hydrogen bonding, and metal-chelating features that contribute to its diverse pharmacological potential.

Impact of Substituent Modifications at Key Positions (C3, C4, C6, C7) on Biological Potency and Selectivity

Modifications at various positions of the 4-amino-6-fluoroquinoline-3-carbohydrazide scaffold have a profound impact on the resulting biological activity, including potency and selectivity against different targets.

C3 Position: The carbohydrazide group at the C3 position is a critical determinant of activity. Condensation of the terminal hydrazide nitrogen with various aldehydes and ketones to form hydrazones has been a widely explored strategy to generate novel analogs. For instance, the formation of N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives has been investigated for anti-HIV-1 and antibacterial activities. The nature of the aryl or heteroaryl substituent on the hydrazone moiety significantly influences the biological profile. Electron-donating or electron-withdrawing groups on the aromatic ring can modulate the electronic properties and steric bulk of the molecule, thereby affecting its binding affinity to target proteins.

C4 Position: The presence of an amino group at the C4 position is a distinguishing feature of this series of compounds. This group can act as a hydrogen bond donor and can be crucial for anchoring the molecule within the active site of a target enzyme. The basicity of this amino group can also influence the pharmacokinetic properties of the compound. While extensive SAR data on the modification of this specific amino group in the context of the 3-carbohydrazide scaffold is limited, in the broader class of 4-aminoquinolines, this position is known to be critical for antimalarial activity.

C6 Position: The fluorine atom at the C6 position is a hallmark of the fluoroquinolone class of antibiotics and is generally associated with enhanced antibacterial potency. The high electronegativity and small size of fluorine can lead to improved cell penetration and stronger interactions with the target enzyme, DNA gyrase. This substituent's effect is a well-established principle in the SAR of quinolones, and its presence in the this compound scaffold is expected to contribute significantly to its antibacterial potential.

C7 Position: The C7 position of the quinolone ring is a key site for modification to modulate the spectrum of activity and pharmacokinetic properties. While the parent compound in this discussion does not have a substituent at C7, the introduction of various cyclic amines, such as piperazine (B1678402) or pyrrolidine, is a common strategy in the design of fluoroquinolone antibiotics. These substituents can extend the spectrum of activity to include Gram-positive bacteria and atypical pathogens. The nature of the substituent at C7 can also influence the compound's safety profile, including its potential for CNS side effects.

The following table summarizes the general impact of substituents at these key positions on the biological activity of quinolone derivatives:

| Position | Substituent | General Impact on Biological Activity |

| C3 | Carbohydrazide/Hydrazone | Essential for activity; allows for diverse modifications affecting potency and selectivity. |

| C4 | Amino | Potential for key hydrogen bonding interactions; influences basicity and pharmacokinetics. |

| C6 | Fluoro | Generally enhances antibacterial potency and cell penetration. |

| C7 | Cyclic Amines (e.g., Piperazine) | Broadens the spectrum of antibacterial activity; influences pharmacokinetics and safety. |

Role of Heterocyclic Annulation in Modulating Biological Activity

The fusion of additional heterocyclic rings to the quinolone scaffold, a process known as heterocyclic annulation, is a powerful strategy to create novel chemical entities with significantly altered biological activities. This approach can lead to compounds with improved potency, a broader spectrum of activity, or even a completely different pharmacological profile.

Annulation can rigidify the molecular structure, which may lead to a more favorable conformation for binding to a biological target. The introduction of new heteroatoms through the fused ring can provide additional sites for hydrogen bonding or other non-covalent interactions. For example, the synthesis of fused heterocycle quinolone derivatives from S,N-acetal precursors has been reported, leading to novel scaffolds for further derivatization.

The type of heterocyclic ring fused to the quinolone nucleus is critical. Five- and six-membered rings containing nitrogen, oxygen, or sulfur are commonly employed. For instance, the fusion of a triazole or oxadiazole ring to the quinolone core has been explored in the development of new antimicrobial and anticancer agents. These fused systems can exhibit unique electronic and steric properties that influence their interaction with biological macromolecules. The site of annulation on the quinolone ring also plays a crucial role in determining the final biological activity.

Correlation of Computational Descriptors with Observed Biological Activity

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are invaluable tools for understanding the SAR of quinolone-3-carbohydrazide analogs and for the rational design of new, more potent compounds.

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This is achieved by correlating various calculated molecular descriptors with the observed activity. For a series of quinolinone-based thiosemicarbazones, QSAR models have suggested that descriptors such as van der Waals volume, electron density, and electronegativity play a pivotal role in their antituberculosis activity.

In a QSAR study on quinolone-triazole derivatives, descriptors like partial atomic charges on specific atoms, bond lengths, and the LUMO-HOMO energy gap were found to have a high correlation with antibacterial activity against both Gram-positive and Gram-negative bacteria. These findings provide insights into the electronic and steric requirements for potent antibacterial activity.

Molecular docking simulations are used to predict the binding mode and affinity of a ligand to its target protein. For N'-arylidene-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide derivatives, docking studies have been employed to understand their potential as HIV-1 integrase inhibitors by examining their interactions with the enzyme's active site. These computational approaches can help to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

The following table presents key computational descriptors and their general correlation with the biological activity of quinolone analogs:

| Computational Descriptor | General Correlation with Biological Activity |

| Van der Waals Volume | Can be positively or negatively correlated depending on the target's active site size and shape. |

| Electron Density/Partial Atomic Charges | Influences electrostatic interactions and hydrogen bonding with the target. |

| LUMO-HOMO Energy Gap | Relates to the chemical reactivity and stability of the molecule. |

| LogP (Lipophilicity) | Affects cell membrane permeability and pharmacokinetic properties. |

| Molecular Docking Score | Predicts the binding affinity of the compound to its biological target. |

Applications in Chemical Biology and Lead Compound Identification

Development of Chemical Probes for Investigating Biological Systems

The 4-amino-6-fluoroquinoline scaffold is a promising starting point for the creation of chemical probes, which are essential tools for dissecting complex biological processes. The inherent fluorescence of the quinoline (B57606) ring system, combined with the potential for functionalization at the carbohydrazide (B1668358) group, allows for the design of probes that can be used to visualize and track biological molecules and events.

Fluorescent probes derived from fluoroquinolone antibiotics, which share the core quinoline structure, have been successfully synthesized and utilized to study bacterial penetration and efflux mechanisms. uq.edu.aunih.govrsc.orgresearchgate.net These probes often incorporate a fluorophore linked to the quinoline scaffold, enabling real-time imaging of their distribution within cells. Similarly, the carbohydrazide moiety of 4-Amino-6-fluoroquinoline-3-carbohydrazide can be readily modified to attach various reporter groups, such as fluorophores, biotin, or photoaffinity labels. This versatility allows for the generation of a diverse toolkit of chemical probes tailored for specific biological questions.

For instance, a fluorescently labeled derivative of this compound could be used to investigate its intracellular localization and potential protein targets. The table below outlines a hypothetical design strategy for such a chemical probe.

Table 1: Design Strategy for a this compound-Based Chemical Probe

| Component | Function | Example Modification |

| 4-Amino-6-fluoroquinoline Core | Provides the basic scaffold and potential for biological interactions. | The core structure is retained for its inherent properties. |

| Carbohydrazide Moiety | Serves as a versatile chemical handle for conjugation. | Reaction with a fluorophore-containing isothiocyanate (e.g., FITC) to form a fluorescently labeled probe. |

| Reporter Group (Fluorophore) | Enables detection and visualization of the probe. | Fluorescein isothiocyanate (FITC), Rhodamine B, or other suitable fluorophores. |

| Linker (Optional) | Provides spatial separation between the scaffold and the reporter group to minimize interference. | A short polyethylene (B3416737) glycol (PEG) linker can be incorporated. |

By employing such strategies, researchers can develop novel chemical probes based on the this compound scaffold to illuminate various aspects of cellular and molecular biology.

Identification and Optimization of Lead Compounds for Preclinical Drug Discovery Programs

The 4-aminoquinoline (B48711) scaffold is a well-established "privileged structure" in drug discovery, with a proven track record in the development of antimalarial drugs like chloroquine. ucsf.edumdpi.comnih.govresearchgate.netuky.edu The introduction of a fluorine atom at the C-6 position and a carbohydrazide group at the C-3 position in this compound offers opportunities for novel structure-activity relationships (SAR) and the development of new therapeutic agents.

The development of new 4-aminoquinoline derivatives is an active area of research, with a focus on overcoming drug resistance and expanding the therapeutic applications of this class of compounds. ucsf.edumdpi.com Predictive pharmacokinetic and toxicology models are often employed in the early stages of drug discovery to evaluate and select promising candidates. ucsf.eduuky.edu

Derivatives of quinoline-3-carboxamide (B1254982), a closely related scaffold, have been investigated as inhibitors of various kinases, including those involved in the DNA damage response pathway, highlighting the potential for this class of compounds in cancer therapy. mdpi.comnih.govlookchem.com The carbohydrazide moiety in this compound can be used as a synthetic handle to generate libraries of derivatives for high-throughput screening. For example, condensation with various aldehydes and ketones can produce a diverse set of hydrazone derivatives with potentially novel biological activities.

The table below summarizes the key aspects of utilizing this compound in lead compound discovery.

Table 2: Strategies for Lead Compound Identification and Optimization

| Strategy | Description | Research Findings on Analogous Compounds |

| Scaffold Hopping | Using the 4-amino-6-fluoroquinoline core as a starting point to design novel compounds with similar 3D structures to known active molecules. | 4-aminoquinoline derivatives have been successfully developed as potent antimalarial agents. mdpi.comuky.edu |

| Combinatorial Chemistry | Synthesizing a large library of derivatives by reacting the carbohydrazide group with a variety of chemical building blocks. | Libraries of quinoline-3-carboxamide derivatives have been screened to identify potent kinase inhibitors. mdpi.comnih.gov |

| Structure-Activity Relationship (SAR) Studies | Systematically modifying the structure of the lead compound to improve its potency, selectivity, and pharmacokinetic properties. | SAR studies on quinoline-3-carboxamides (B1200007) have identified key structural features required for anticancer activity. nih.govresearchgate.net |

| In Silico Screening | Using computational methods to predict the binding affinity and ADMET properties of virtual compounds based on the this compound scaffold. | Predictive models have been used to guide the development of new 4-aminoquinoline antimalarials with improved properties. ucsf.edu |

Through these approaches, this compound can serve as a valuable starting point for the discovery and development of new drugs targeting a range of diseases.

Exploration of Quinolone-3-Carbohydrazide Derivatives in Chemo-sensing Applications

The field of chemosensing relies on the design of molecules that can selectively bind to a target analyte and produce a measurable signal, such as a change in color or fluorescence. nih.gov Quinoline-based compounds are particularly well-suited for the development of fluorescent chemosensors due to their intrinsic fluorescence and the ability of the nitrogen and other heteroatoms in the ring system to coordinate with metal ions and other analytes. mdpi.comresearchgate.netnih.govnjtech.edu.cn

The carbohydrazide moiety in this compound can be readily converted into a hydrazone by condensation with an aldehyde or ketone. These quinoline-hydrazone derivatives have shown great promise as chemosensors for a variety of metal ions. mdpi.comnih.govresearchgate.netuminho.pt The binding of an analyte to the hydrazone can lead to changes in the electronic properties of the molecule, resulting in a detectable optical response. This can manifest as an "on-off" or "off-on" fluorescent signal, or a colorimetric change visible to the naked eye. nih.gov

For example, a novel quinoline-based fluorescent-colorimetric chemosensor was designed for the sensitive and selective detection of Pb2+ ions. nih.gov Another study reported a quinoline-based hydrazone for the colorimetric detection of Co2+ and a fluorescence turn-on response for Zn2+. researchgate.net The sensing mechanism often involves chelation-enhanced fluorescence (CHEF), where the binding of the metal ion restricts intramolecular rotation and enhances the fluorescence quantum yield.

The table below outlines the potential of quinolone-3-carbohydrazide derivatives in chemosensing applications.

Table 3: Quinolone-3-Carbohydrazide Derivatives as Chemosensors

| Analyte | Sensing Mechanism | Reported Examples with Similar Scaffolds |

| Metal Ions (e.g., Pb2+, Zn2+, Fe3+) | Chelation with the quinoline nitrogen and hydrazone moiety leading to changes in fluorescence or color. nih.govmdpi.comresearchgate.net | A quinoline-based hydrazone derivative was developed for the detection of tributyltin (TBT). mdpi.comuminho.pt |

| Anions | Hydrogen bonding interactions with the hydrazide N-H protons. | Hydrazone-based chemosensors have been reported for the detection of various anions. |

| Biologically Relevant Molecules | Specific binding interactions leading to a detectable optical response. | Nitroquinolone fused hydrazones have been investigated as fluorescent probes for Fe3+ and Pb2+ ions. bohrium.com |

The versatility of the quinolone-3-carbohydrazide scaffold makes it a highly attractive platform for the design of novel chemosensors with applications in environmental monitoring, clinical diagnostics, and biological imaging.

Future Research Directions and Perspectives

Exploration of Novel Synthetic Methodologies for Chemical Diversification and Library Generation

The generation of diverse chemical libraries is fundamental to identifying novel bioactive agents. For quinolone-3-carbohydrazide scaffolds, future research is geared towards developing more efficient, versatile, and sustainable synthetic methods.

Traditional multi-step syntheses are often being replaced by innovative approaches such as one-pot, multi-component reactions (MCRs). researchgate.net These MCRs offer a streamlined pathway to complex molecules by combining multiple reactants in a single step, which is highly efficient for generating a large number of derivatives for screening. researchgate.net For instance, a one-pot protocol for synthesizing functionalized quinoline (B57606) carbohydrazide (B1668358) derivatives has been described involving the reaction of various anilines, dimedone, aromatic aldehydes, and cyanoacetohydrazide. researchgate.net The development of green chemistry and microwave-assisted synthesis techniques is also a growing area of interest, aiming to create these compounds more sustainably. researchgate.net

Another key direction is the strategic functionalization of the quinoline core. The presence of both hydrogen bond donors and acceptors in the basic scaffold provides ample opportunity for derivatization. nih.gov Modifications at the N-1, C-2, C-3, C-6, and C-7 positions have been shown to significantly influence the physical, chemical, and pharmacological properties of the resulting molecules. rsc.org Future methodologies will likely focus on novel catalytic processes that allow for highly selective and high-yield modifications at these key positions, enabling the creation of extensive and structurally diverse compound libraries. rsc.org

| Methodology | Description | Advantages | Reference |

|---|---|---|---|

| Conventional Multi-Step Synthesis | Traditional, sequential reactions to build the molecule. | Well-established and reliable. | nih.gov |

| Multi-Component Reactions (MCRs) | One-pot reactions combining three or more reactants. | High efficiency, reduced waste, rapid access to complexity. | researchgate.net |

| Microwave-Assisted Synthesis | Using microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, improved purity. | researchgate.net |

| Green Chemistry Approaches | Utilizing environmentally benign solvents and catalysts. | Sustainable, reduced environmental impact. | researchgate.net |

Advanced Mechanistic Elucidation of Biological Actions at the Molecular Level

While quinolones are famously known as broad-spectrum antibacterial agents, the precise molecular mechanisms of many derivatives, including carbohydrazides, are still under investigation. The classical mechanism of action for antibacterial quinolones involves the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govacs.orgmdpi.com These drugs act as "topoisomerase poisons" by stabilizing the enzyme-DNA cleavage complex, which leads to lethal double-stranded breaks in the bacterial chromosome. acs.orgresearchgate.net Future research will focus on high-resolution structural studies to elucidate how specific derivatives like 4-Amino-6-fluoroquinoline-3-carbohydrazide interact with these enzyme targets.

Beyond their antibacterial role, quinolone scaffolds exhibit a range of "nonclassical" biological activities, including anticancer and antiviral effects. researchgate.net Many of these derivatives have shown the ability to poison eukaryotic topoisomerases, making them toxic to cancer cells. researchgate.net Some quinolone-based compounds have also been identified as inhibitors of HIV integrase or Hepatitis C virus (HCV) helicase and polymerase. researchgate.net A critical area for future investigation is to pinpoint the exact molecular targets and pathways modulated by quinolone-3-carbohydrazide derivatives in these non-antibacterial contexts. This involves advanced biochemical and cellular assays to understand their effects on processes like cell proliferation, apoptosis, and viral replication. nih.govresearchgate.net

Rational Design and Optimization of Quinolone-3-Carbohydrazide Derivatives for Enhanced Potency and Selectivity

Rational drug design, which leverages knowledge of a biological target's structure, is a powerful strategy for developing more effective and selective drugs. slideshare.net For quinolone-3-carbohydrazide derivatives, this involves a deep understanding of their structure-activity relationships (SAR). youtube.com SAR studies have established that specific modifications to the quinolone ring are critical for biological activity.

Key SAR insights for quinolones include:

Positions C-3 and C-4 : The carboxylic acid group at C-3 and the keto group at C-4 are generally considered essential for antibacterial activity, as they are crucial for binding to the DNA-gyrase complex. nih.govresearchgate.net While modifying the C-3 carboxylic acid often reduces antibacterial potency, replacing it with bioisosteres like a carbohydrazide moiety is an active area of research to explore alternative biological targets and activities. youtube.comnih.gov

Position N-1 : Substituents such as ethyl or cyclopropyl (B3062369) groups at the N-1 position are often optimal for potent antibacterial compounds. youtube.comresearchgate.net

Position C-6 : The addition of a fluorine atom at the C-6 position, creating the fluoroquinolones, was a major breakthrough that significantly broadened the spectrum of antibacterial activity. nih.govnih.gov

Position C-7 : The substituent at the C-7 position, often a piperazinyl group, is critical for potent antimicrobial activity and can influence properties like target specificity and efflux pump evasion. nih.govresearchgate.net

Future research will heavily employ computational tools, such as molecular docking, to simulate the binding of novel quinolone-3-carbohydrazide derivatives to their target proteins. nih.govnih.gov These in silico studies can predict binding affinities and orientations, guiding the synthesis of compounds with optimized geometries for enhanced potency and selectivity. nih.gov This rational, structure-based approach aims to fine-tune the scaffold to maximize interaction with the desired biological target while minimizing off-target effects. researchgate.net

| Position | Typical Substituent | Impact on Activity | Reference |

|---|---|---|---|

| N-1 | Cyclopropyl, Ethyl, Difluorophenyl | Potency and spectrum of activity. | youtube.comresearchgate.net |

| C-3 | Carboxylic Acid / Carbohydrazide | Essential for binding to DNA gyrase; modification alters biological profile. | nih.govnih.gov |

| C-6 | Fluorine | Increases potency and broadens antibacterial spectrum. | nih.govnih.gov |

| C-7 | Piperazine (B1678402) ring and derivatives | Crucial for potency, target specificity, and cell penetration. | nih.govresearchgate.net |

| C-8 | Fluorine or Methoxy group | Affects planar configuration and can enhance activity. | rsc.orgresearchgate.net |

Emerging Applications in Interdisciplinary Scientific Fields for Quinolone-based Scaffolds

The versatility of the quinolone scaffold extends far beyond its use as an antimicrobial agent, opening up applications in numerous interdisciplinary fields. rsc.orgresearchgate.net The unique electronic and structural properties of these compounds make them attractive candidates for a variety of roles.

Emerging applications include:

Oncology : Quinolone derivatives are widely investigated as anticancer agents due to their ability to inhibit cancer cell growth, invasion, and induce apoptosis. orientjchem.orgnih.gov Their mechanisms often involve targeting eukaryotic topoisomerases or protein kinases. researchgate.netnih.gov

Virology : Certain quinolones have shown promise as antiviral agents, particularly against HIV and HCV, by inhibiting critical viral enzymes. researchgate.net

Neuroscience : Researchers are exploring 2(1H)-quinolone and 4(1H)-quinolone structures for the development of neuroprotective agents to combat neurodegenerative disorders like Alzheimer's and Parkinson's disease. researchgate.netlincoln.ac.uk

Antioxidant Activity : Some quinoline-3-carbohydrazide (B3054276) derivatives have been synthesized and evaluated for their antioxidant properties, specifically their ability to scavenge free radicals. nih.gov

Materials Science : The conjugated system of the quinolone ring gives it intrinsic photoactive properties. This has led to investigations into their use as dyes, luminescent materials, and molecular sensors for detecting metal cations. researchgate.netmdpi.com

The future in this area involves the systematic screening of existing and novel quinolone-based libraries against a wide range of biological and material-science targets. This cross-disciplinary approach will likely uncover new and unexpected applications for scaffolds like this compound, further cementing the importance of this chemical class in science and technology. mdpi.com

常见问题

Q. What are the optimal synthetic routes for 4-amino-6-fluoroquinoline-3-carbohydrazide, and how can reaction yields be improved?

The synthesis of quinoline-3-carbohydrazide derivatives typically involves condensation of hydrazides with substituted benzoyl chlorides. For example, a protocol using dry DMF as a solvent, Na₂CO₃ as a catalyst, and recrystallization from ethanol has been reported for analogous compounds (yields: 30–40%) . To improve yields, researchers should optimize reaction time, stoichiometry, and purification methods (e.g., column chromatography). Monitoring via TLC and adjusting reaction conditions (e.g., temperature, solvent polarity) can mitigate side reactions.

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- 1H NMR and ESI-MS : Essential for verifying molecular structure and functional groups. For example, ESI-MS can confirm the molecular ion peak (e.g., [M+H]⁺), while 1H NMR provides data on aromatic protons and hydrazide NH signals .

- HPLC : Validates purity, with >95% purity typically required for biological assays.

- Elemental Analysis : Confirms empirical formula accuracy .

Q. How can computational tools like AutoDock Vina be applied to study the biological targets of this compound?

AutoDock Vina enables molecular docking to predict binding affinities between the compound and target proteins (e.g., bacterial topoisomerases). Researchers should:

- Prepare the ligand (compound) and receptor (protein) files using tools like Open Babel and PyMOL.

- Define the binding pocket using crystallographic data (if available).

- Run simulations with multithreading to accelerate calculations .

- Validate results with experimental IC₅₀ or MIC data .

Advanced Research Questions

Q. What strategies resolve contradictions in experimental data, such as inconsistent biological activity across studies?

- Reproducibility Checks : Ensure consistent synthesis and characterization protocols.

- Structural Analog Comparison : Compare activity with derivatives (e.g., 6-fluoro vs. 8-fluoro analogs) to identify substituent effects .

- Meta-Analysis : Use databases like PubChem to cross-reference reported bioactivity and identify confounding factors (e.g., assay conditions) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?

- Variable Substituents : Synthesize derivatives with modified fluorine positions (e.g., 6-fluoro vs. 7-fluoro) or substituents (e.g., methyl, nitro groups).

- Biological Testing : Evaluate antibacterial activity against Gram-positive/-negative strains and correlate with electronic (Hammett constants) or steric parameters.

- Computational Modeling : Use QSAR models to predict activity trends .

Q. What crystallographic methods are suitable for resolving the 3D structure of this compound?

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: ethanol/water). Use SHELX software for structure solution and refinement.

- Twinned Data Handling : SHELXL’s twin refinement tools can manage challenging datasets .

- Validation : Cross-check bond lengths/angles with Cambridge Structural Database entries .

Q. How does the fluorine substituent at position 6 influence the compound’s electronic properties and bioactivity?

- Electron-Withdrawing Effect : Fluorine increases quinoline ring electron deficiency, potentially enhancing interactions with target proteins.

- Biological Impact : Compare MIC values of 6-fluoro analogs vs. non-fluorinated derivatives to assess fluorine’s role in bacterial membrane penetration or target binding .

Methodological Guidance

Q. What statistical frameworks (e.g., PICO, FINER) are recommended for formulating research questions about this compound?

- PICO Framework : Define Population (e.g., bacterial strains), Intervention (compound concentration), Comparison (control antibiotics), Outcome (MIC reduction).

- FINER Criteria : Ensure questions are Feasible (e.g., scalable synthesis), Novel (e.g., unexplored targets), Ethical, and Relevant (e.g., addressing antibiotic resistance) .

Q. How should researchers handle low yields during scale-up synthesis?